molecular formula C14H17N3O B5403413 2-(4-butoxyphenyl)-5-pyrimidinamine

2-(4-butoxyphenyl)-5-pyrimidinamine

Cat. No. B5403413
M. Wt: 243.30 g/mol
InChI Key: PJQIFQDOFGVNDV-UHFFFAOYSA-N
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Description

2-(4-butoxyphenyl)-5-pyrimidinamine, also known as BKM120, is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K). It is a promising drug candidate for the treatment of various types of cancer due to its ability to inhibit the PI3K pathway, which is frequently dysregulated in cancer cells.

Mechanism of Action

2-(4-butoxyphenyl)-5-pyrimidinamine is a selective inhibitor of the PI3K pathway, which is frequently dysregulated in cancer cells. The PI3K pathway plays a critical role in cell growth, division, and survival, and its dysregulation is associated with the development and progression of various types of cancer. 2-(4-butoxyphenyl)-5-pyrimidinamine inhibits the activity of PI3K by binding to its catalytic subunit, which results in the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-butoxyphenyl)-5-pyrimidinamine has been shown to have a variety of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of downstream targets of the PI3K pathway, such as Akt and mTOR, which are involved in cell growth and survival. 2-(4-butoxyphenyl)-5-pyrimidinamine also induces apoptosis in cancer cells by activating caspase-dependent and -independent pathways. In addition, 2-(4-butoxyphenyl)-5-pyrimidinamine has been shown to inhibit angiogenesis, which is a critical process for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-butoxyphenyl)-5-pyrimidinamine is its selectivity for the PI3K pathway, which reduces the risk of off-target effects and toxicity. 2-(4-butoxyphenyl)-5-pyrimidinamine is also available commercially and can be easily synthesized in the lab. However, 2-(4-butoxyphenyl)-5-pyrimidinamine has some limitations for lab experiments, including its poor solubility in water and its instability in aqueous solutions. These limitations can be overcome by using appropriate solvents and storage conditions.

Future Directions

There are several future directions for the research and development of 2-(4-butoxyphenyl)-5-pyrimidinamine. One direction is to investigate its efficacy in combination with other anticancer drugs, which may enhance its anticancer properties and reduce the risk of drug resistance. Another direction is to explore its potential for the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, which are also associated with dysregulated PI3K signaling. Finally, further studies are needed to optimize the synthesis and formulation of 2-(4-butoxyphenyl)-5-pyrimidinamine to improve its efficacy and safety for clinical use.

Synthesis Methods

The synthesis of 2-(4-butoxyphenyl)-5-pyrimidinamine involves several steps, including the reaction of 4-butoxyaniline with ethyl chloroformate to form 4-butoxyphenyl carbamate, which is then reacted with 2,6-dichloropyrimidine to form 2-(4-butoxyphenyl)-5-pyrimidinamine. The synthesis of 2-(4-butoxyphenyl)-5-pyrimidinamine has been optimized to achieve high yields and purity, and it is available commercially for research purposes.

Scientific Research Applications

2-(4-butoxyphenyl)-5-pyrimidinamine has been extensively studied for its anticancer properties in various preclinical and clinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also demonstrated synergistic effects with other anticancer drugs. 2-(4-butoxyphenyl)-5-pyrimidinamine has been tested in clinical trials for the treatment of breast cancer, glioblastoma, and other solid tumors, and it has shown promising results in some cases.

properties

IUPAC Name

2-(4-butoxyphenyl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-3-8-18-13-6-4-11(5-7-13)14-16-9-12(15)10-17-14/h4-7,9-10H,2-3,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQIFQDOFGVNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Butoxyphenyl)pyrimidin-5-amine

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